molecular formula C7H9ClN2 B12336909 2-Pyridinamine, 5-chloro-N,6-dimethyl- CAS No. 1256824-50-6

2-Pyridinamine, 5-chloro-N,6-dimethyl-

Cat. No.: B12336909
CAS No.: 1256824-50-6
M. Wt: 156.61 g/mol
InChI Key: HKYSQTYYXRNCRV-UHFFFAOYSA-N
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Description

2-Pyridinamine, 5-chloro-N,6-dimethyl- is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a chlorine atom at the 5-position, and two methyl groups at the N and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 5-chloro-N,6-dimethyl- typically involves the chlorination of 2-aminopyridine followed by methylation. One common method is to react 2-aminopyridine with a chlorinating agent such as iron(III) chloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-2-aminopyridine is then subjected to methylation using methyl iodide or dimethyl sulfate under basic conditions to obtain the final product .

Industrial Production Methods

On an industrial scale, the production of 2-Pyridinamine, 5-chloro-N,6-dimethyl- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 5-chloro-N,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to 2,5-diaminopyridine derivatives.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Pyridinamine, 5-chloro-N,6-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 5-chloro-N,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 5-chloro-N,6-dimethyl- is unique due to the combination of the chlorine atom and the methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1256824-50-6

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9ClN2/c1-5-6(8)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10)

InChI Key

HKYSQTYYXRNCRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)Cl

Origin of Product

United States

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